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Compound of Interest

Compound Name: BI-847325

Cat. No.: B10764711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the administration of BI-
847325, a dual MEK and Aurora kinase inhibitor, in preclinical animal studies. The provided

information is collated from various preclinical investigations to guide the design and execution

of in vivo experiments.

Summary of BI-847325 Administration Schedules in
Animal Models
BI-847325 is an orally bioavailable, ATP-competitive inhibitor targeting both the MEK and

Aurora kinase signaling pathways.[1][2] Its administration in animal models has been explored

through various dosing schedules to optimize efficacy and tolerability. The choice of

administration schedule often depends on the specific tumor model and the genetic mutations

driving its growth, such as BRAF or KRAS mutations.[3][4]

Quantitative data from key preclinical studies are summarized below to facilitate comparison

and experimental design.
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Parameter
Study 1: BRAF-
mutant Xenograft
Model

Study 2: KRAS-
mutant Xenograft
Model

Study 3: Various
Solid Tumor
Xenografts

Animal Model

Nude mice with A375

(BRAF V600E)

melanoma

xenografts[3]

Nude mice with Calu-

6 (KRAS Q61K)

NSCLC xenografts[3]

Nude mice with

various patient-

derived (PDX) and cell

line-derived (CDX)

solid tumor

xenografts[5][6]

Drug Formulation

0.5% Natrosol 250 HX

with 3% Tween 80,

sonicated, with 1 M

HCl added[7]

0.5% Natrosol 250 HX

with 3% Tween 80,

sonicated, with 1 M

HCl added[7]

1% 2-hydroxyethyl

cellulose, 0.25%

polysorbate 80, pH

2.8[5]

Route of

Administration
Oral gavage[3][7] Oral gavage[3][7] Oral gavage[5]

Dosage & Schedule 10 mg/kg, daily[3]

10 mg/kg, daily; 15

mg/kg, 3 days on/4

days off; 70 mg/kg,

once weekly[3]

40 or 80 mg/kg, once

weekly for 3 or 4

weeks[5][6]

Key Findings

Daily administration

led to gradual tumor

regression.[3] Efficacy

was primarily

associated with MEK

inhibition.[3][4]

Once-weekly dosing

at 70 mg/kg was

superior to daily

dosing at 10 mg/kg,

leading to tumor

shrinkage.[3] The

intermittent high dose

inhibited both MEK

and Aurora kinases.[3]

[4]

Once-weekly

administration was

well-tolerated and

highly active in a

broad range of cancer

models, including

colorectal, gastric, and

mammary cancers.[6]

[8]

Tolerability 10 mg/kg daily was

well-tolerated for at

least 6 weeks. The

MTD for daily oral

administration for 2

Weekly dosing was

well-tolerated.[3]

Treatment was well-

tolerated with no

significant lethality or

body weight changes.

[6][8]
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weeks was 12 mg/kg.

[3]

Experimental Protocols
Protocol 1: Daily Administration of BI-847325 in a BRAF-
Mutant Xenograft Model
This protocol is based on studies with the A375 human melanoma xenograft model.[3]

1. Animal Model:

Female BomTac:NMRI-Foxn1nu nude mice, 6-8 weeks old.[3][5]

2. Tumor Cell Implantation:

Subcutaneously implant 5 x 10^6 A375 cells into the flank of each mouse.

Allow tumors to reach a volume of 50-150 mm³ before starting treatment.[5]

Randomize mice into treatment and vehicle control groups based on tumor volume and body

weight.[5]

3. Drug Preparation:

Prepare the vehicle solution: 0.5% Natrosol 250 HX with 3% Tween 80 in sterile water.[7]

Suspend BI-847325 powder in the vehicle to the desired concentration (e.g., 1 mg/mL for a

10 mg/kg dose in a 20g mouse receiving 0.2 mL).

Sonicate the suspension until it is homogenous.[7]

Add 1 M HCl, then vortex and sonicate again to ensure complete suspension.[7]

4. Administration:

Administer BI-847325 orally via gavage at a dose of 10 mg/kg once daily.[3]
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The administration volume should be 10 mL/kg of body weight.[7]

Treat the control group with the vehicle solution following the same schedule.

5. Monitoring:

Measure tumor volumes with calipers twice a week and calculate using the formula: (a ×

b²)/2, where 'a' is the longest diameter and 'b' is the perpendicular diameter.[5]

Monitor the body weight of the mice daily or twice weekly as an indicator of toxicity.[3][5]

Observe the animals for any clinical signs of distress.[7]

6. Biomarker Analysis (Optional):

At the end of the study, or at selected time points, tumors can be excised for

pharmacodynamic biomarker analysis.

Western blot analysis can be performed on tumor lysates to assess the levels of phospho-

ERK, total MEK, and phospho-Histone H3 to confirm target engagement.[3][9]

Protocol 2: Intermittent (Weekly) Administration of BI-
847325 in a KRAS-Mutant Xenograft Model
This protocol is based on studies with the Calu-6 human non-small cell lung cancer xenograft

model.[3]

1. Animal Model:

Female BomTac:NMRI-Foxn1nu nude mice, 6-8 weeks old.[3][5]

2. Tumor Cell Implantation:

As described in Protocol 1, using Calu-6 cells.

3. Drug Preparation:

As described in Protocol 1.
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4. Administration:

Administer BI-847325 orally via gavage at a dose of 70 mg/kg once weekly.[3][4]

Alternatively, a schedule of 15 mg/kg for 3 consecutive days followed by 4 days off can be

tested.[3]

The administration volume should be 10 mL/kg of body weight.[7]

Treat the control group with the vehicle solution following the same schedule.

5. Monitoring:

As described in Protocol 1.

6. Biomarker Analysis (Optional):

As described in Protocol 1. Analysis of both MEK and Aurora kinase pathway markers is

recommended.

Visualizations
Signaling Pathway of BI-847325 Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10764711?utm_src=pdf-body
https://aacrjournals.org/mct/article/15/10/2388/91982/Pharmacological-Profile-of-BI-847325-an-Orally
https://pubmed.ncbi.nlm.nih.gov/27496137/
https://aacrjournals.org/mct/article/15/10/2388/91982/Pharmacological-Profile-of-BI-847325-an-Orally
https://file.medchemexpress.com/batch_PDF/HY-18955/BI-847325-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b10764711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RAS/RAF/MEK/ERK Pathway

Aurora Kinase Pathway

RAS
(e.g., KRAS, NRAS)

RAF
(e.g., BRAF)

MEK1/2

ERK

Tumor Cell
Proliferation

Aurora Kinases
(A, B, C)

Mitotic Spindle Assembly

Chromosome Segregation

BI-847325

Inhibition Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Tumor Cell Implantation
(Subcutaneous)

Tumor Growth to
50-150 mm³

Randomization of Mice
(Treatment vs. Vehicle)

BI-847325 Administration
(Oral Gavage)

Monitoring:
- Tumor Volume
- Body Weight
- Clinical Signs

Repeated according
to schedule

Study Endpoint Reached
(e.g., tumor volume limit, time)

Data Analysis and
Biomarker Assessment

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10764711?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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